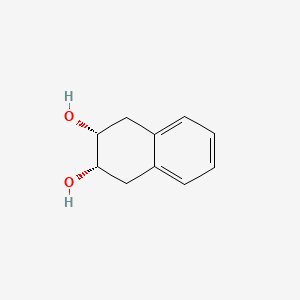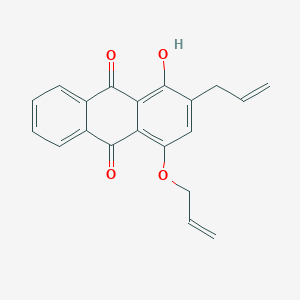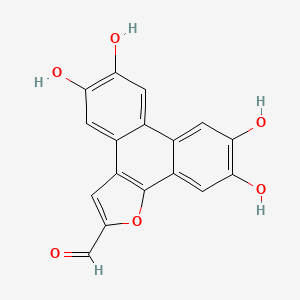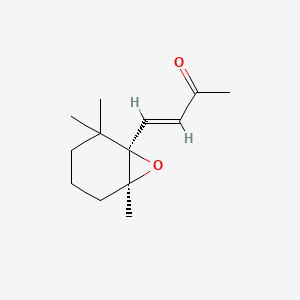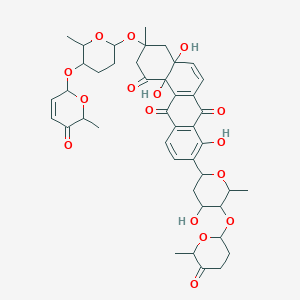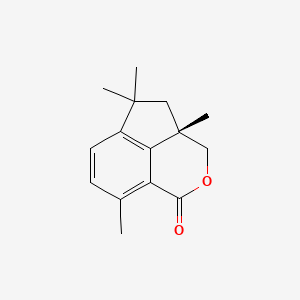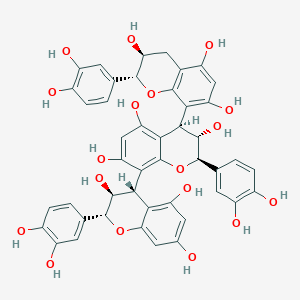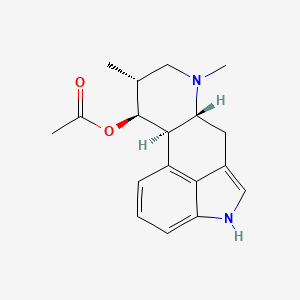
Fumigaclavine A
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Fumigaclavine A has been extensively studied for its antibacterial properties . It has shown potential in inhibiting the growth of various bacterial strains, making it a promising candidate for the development of new antibiotics . Additionally, this compound has been investigated for its potential use in treating fungal infections, particularly those caused by Aspergillus fumigatus . In the field of agriculture, this compound has been explored as a natural pesticide due to its ability to inhibit the growth of plant pathogens .
Wirkmechanismus
Target of Action
Fumigaclavine A is a clavine alkaloid and a mycotoxin produced by the fungus Aspergillus fumigatus . The primary targets of this compound are fungi and bacteria . It is believed to hinder their growth by disrupting their cell membranes .
Mode of Action
Although the precise mechanism of action for this compound remains incompletely understood, it is believed to disrupt the cell membranes of fungi and bacteria, leading to cell death . This disruption likely interferes with essential cellular processes, such as nutrient uptake and waste removal, ultimately leading to the death of the microorganism.
Biochemical Pathways
It is known that this compound is part of a gene cluster that mediates the biosynthesis of fumiclavanine c, another fungal ergot alkaloid . This biosynthesis involves several steps, including the condensation of dimethylallyl diphosphate (DMAP) and tryptophan to form 4-dimethylallyl-L-tryptophan .
Result of Action
The result of this compound’s action is the death of targeted fungi and bacteria . By disrupting their cell membranes, this compound prevents these microorganisms from carrying out essential life processes, leading to their death .
Action Environment
This compound is produced by Aspergillus fumigatus, a fungus that can grow in a variety of environments, ranging from decayed organic matter in the environment to space station cupolas . This suggests that this compound may be stable and effective in a wide range of environmental conditions.
Biochemische Analyse
Biochemical Properties
Fumigaclavine A plays a pivotal role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It is known to interact with enzymes involved in ergoline biosynthesis, such as dimethylallyltryptophan synthase. These interactions are essential for the compound’s antibacterial activity, as they inhibit the growth of certain bacterial strains by disrupting their metabolic processes .
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and apoptosis. Additionally, this compound affects gene expression by modulating the activity of transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and enzymes, altering their activity. For instance, this compound inhibits the activation of proteinases by interfering with signaling cascades. This inhibition is crucial for its antibacterial properties, as it prevents the degradation of essential cellular components in bacteria .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as antibacterial activity and modulation of immune responses. At higher doses, this compound can cause toxic or adverse effects, including liver damage and disruption of normal cellular processes. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to ergoline biosynthesis. It interacts with enzymes such as dimethylallyltryptophan synthase and other cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for the compound’s biosynthesis and its subsequent biological activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions influence the compound’s localization and accumulation within specific tissues, affecting its overall activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization is crucial for its interaction with specific biomolecules and its subsequent biological effects .
Vorbereitungsmethoden
Fumigaclavine A is typically produced by the fermentation of Aspergillus fumigatus . The production process involves cultivating the fungus under specific conditions that promote the synthesis of clavine alkaloids . The fermentation broth is then subjected to extraction and purification processes to isolate this compound . Thin layer chromatography (TLC) and high performance liquid chromatography (HPLC) are commonly used for the detection and purification of this compound .
Analyse Chemischer Reaktionen
Fumigaclavine A undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used . For example, alkaline hydrolysis of this compound yields deacetylated products such as fumigaclavine B .
Vergleich Mit ähnlichen Verbindungen
Fumigaclavine A is structurally similar to other clavine alkaloids, such as fumigaclavine B and fumigaclavine C . it is unique in its specific antibacterial and antifungal properties . While fumigaclavine B and fumigaclavine C also exhibit biological activities, this compound has been found to be more potent in certain applications . Other similar compounds include festuclavine and agroclavine, which are also produced by various fungal species and share structural similarities with this compound .
Eigenschaften
IUPAC Name |
[(6aR,9R,10S,10aR)-7,9-dimethyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-10-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-10-9-20(3)15-7-12-8-19-14-6-4-5-13(16(12)14)17(15)18(10)22-11(2)21/h4-6,8,10,15,17-19H,7,9H2,1-3H3/t10-,15-,17-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSSYQDXZLZOLR-ONUGHKICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2CC3=CNC4=CC=CC(=C34)C2C1OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)[C@H]2[C@H]1OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40988499 | |
| Record name | Fumigaclavine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6879-59-0 | |
| Record name | Fumigaclavine A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6879-59-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fumigaclavine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006879590 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fumigaclavine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40988499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FUMIGACLAVINE A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DV9FK5AO1K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


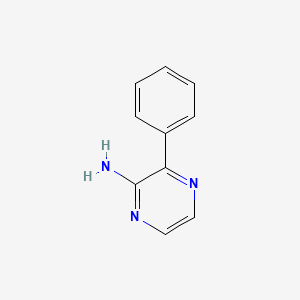
![Methyl 3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1252117.png)
